molecular formula C14H16FNO3 B1393714 [4-(4-Fluorobenzyl)piperidin-1-yl](oxo)acetic acid CAS No. 496054-85-4

[4-(4-Fluorobenzyl)piperidin-1-yl](oxo)acetic acid

Cat. No.: B1393714
CAS No.: 496054-85-4
M. Wt: 265.28 g/mol
InChI Key: MLAQWXTWHSFELI-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)piperidin-1-ylacetic acid: is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorobenzyl group and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid typically involves the reaction of 4-fluorobenzyl chloride with piperidine, followed by the introduction of an oxoacetic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines or alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: In medicinal chemistry, 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of new pharmaceuticals, particularly in the areas of neurology and oncology.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring may also play a role in the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

  • [4-(4-Fluorobenzyl)piperidin-4-yl]methanol
  • [4-(4-Fluorobenzyl)piperidin-4-yl]amine
  • [4-(4-Fluorobenzyl)piperidin-4-yl]acetate

Comparison: Compared to these similar compounds, 4-(4-Fluorobenzyl)piperidin-1-ylacetic acid is unique due to the presence of the oxoacetic acid moiety. This functional group can significantly influence the compound’s reactivity and biological activity. The oxoacetic acid group may also enhance the compound’s solubility and stability, making it a more versatile building block for various applications.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c15-12-3-1-10(2-4-12)9-11-5-7-16(8-6-11)13(17)14(18)19/h1-4,11H,5-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAQWXTWHSFELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-Fluorobenzyl)piperidin-1-yl](oxo)acetic acid
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[4-(4-Fluorobenzyl)piperidin-1-yl](oxo)acetic acid
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[4-(4-Fluorobenzyl)piperidin-1-yl](oxo)acetic acid
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[4-(4-Fluorobenzyl)piperidin-1-yl](oxo)acetic acid
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[4-(4-Fluorobenzyl)piperidin-1-yl](oxo)acetic acid
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[4-(4-Fluorobenzyl)piperidin-1-yl](oxo)acetic acid

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